(1,2,4-Oxadiazol-3-yl)methanol
CAS No.: 1154990-12-1
Cat. No.: VC2274688
Molecular Formula: C3H4N2O2
Molecular Weight: 100.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1154990-12-1 |
---|---|
Molecular Formula | C3H4N2O2 |
Molecular Weight | 100.08 g/mol |
IUPAC Name | 1,2,4-oxadiazol-3-ylmethanol |
Standard InChI | InChI=1S/C3H4N2O2/c6-1-3-4-2-7-5-3/h2,6H,1H2 |
Standard InChI Key | ZMDNYIYWXSFKSQ-UHFFFAOYSA-N |
SMILES | C1=NC(=NO1)CO |
Canonical SMILES | C1=NC(=NO1)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
(1,2,4-Oxadiazol-3-yl)methanol consists of a five-membered 1,2,4-oxadiazole heterocyclic ring with a hydroxymethyl (-CH₂OH) group attached at the 3-position. The 1,2,4-oxadiazole ring contains two nitrogen atoms at positions 1 and 4, with an oxygen atom at position 2. This heterocyclic system contributes to the compound's unique electronic properties and reactivity patterns. The presence of the hydroxymethyl group provides a functional handle for further chemical modifications, enhancing the versatility of these compounds in synthetic applications.
Physicochemical Properties
Various 5-substituted derivatives of (1,2,4-oxadiazol-3-yl)methanol have been characterized, revealing important patterns in their physicochemical properties. The table below summarizes key properties of several derivatives:
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) at 760 mmHg | Flash Point (°C) | LogP |
---|---|---|---|---|---|---|
(5-ethyl-1,2,4-oxadiazol-3-yl)methanol | C₅H₈N₂O₂ | 128.129 | 1.216 | 249.5 | 104.7 | 0.12430 |
(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol | C₆H₁₀N₂O₂ | 142.16 | Not reported | Not reported | Not applicable | Not reported |
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | C₆H₈N₂O₂ | 140.140 | 1.4±0.1 | 292.2±42.0 | 130.5±27.9 | -1.05 |
The data indicates that these compounds generally exhibit relatively high boiling points, which suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxymethyl group . The LogP values (partition coefficient) indicate moderate to low lipophilicity, with the cyclopropyl derivative showing hydrophilic characteristics with a negative LogP value (-1.05) . This property profile is important for predicting membrane permeability and pharmacokinetic behavior in biological systems.
Spectroscopic Properties
These compounds have characteristic spectroscopic features that aid in their identification and structural elucidation. For example, the 5-isopropyl derivative has a specific InChI descriptor of "1S/C6H10N2O2/c1-4(2)6-7-5(3-9)8-10-6/h4,9H,3H2,1-2H3" and an InChI key of "VGQFCAAVDHZPFI-UHFFFAOYSA-N" . The index of refraction varies among derivatives, with values of 1.495 for the 5-ethyl derivative and 1.575 for the 5-cyclopropyl derivative, reflecting differences in their electron density distribution and polarizability .
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acid derivatives. For (1,2,4-oxadiazol-3-yl)methanol compounds, several synthetic routes have been developed, with the most common approaches involving:
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Reaction of amidoximes with activated carboxylic acids
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Cyclodehydration of O-acylated amidoximes
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Cyclization of hydroxylamine derivatives with nitriles
Specific Synthetic Methods
Research shows that 1,2,4-oxadiazole derivatives can be synthesized through a multi-step process. One established method involves initial esterification of benzoic acids to form methyl esters, which are then treated with hydrazine to yield acylhydrazides . The subsequent cyclization with triphosgene produces oxadiazolones, which can be further modified to introduce various substituents at the 5-position .
For the synthesis of specifically substituted 1,2,4-oxadiazoles, another approach involves the reaction of intermediate compounds with hydroxylamine hydrochloride in the presence of a base like NaHCO₃, followed by cyclization with an appropriate acyl chloride . The general reaction scheme is represented below:
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Formation of intermediate structures using appropriate starting materials
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Reaction with hydroxylamine hydrochloride in the presence of NaHCO₃
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Cyclization with acyl chlorides at elevated temperatures (110-120°C)
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Purification by recrystallization from ethanol
This methodology has been successfully employed to synthesize various 1,2,4-oxadiazole derivatives with yields ranging from 31.7-62.9% .
Biological Activities and Applications
Structure-Activity Relationships
Studies on related oxadiazole compounds have revealed important structure-activity relationships. For instance, replacing triazole rings with oxadiazoles maintained reasonable biological activity in certain systems . The influence of substituents at specific positions significantly impacts potency, with certain modifications at the 5-position leading to 2- to 3-fold improvements in activity, albeit sometimes at the expense of increased lipophilicity .
Industrial Applications
Beyond pharmaceutical applications, (1,2,4-oxadiazol-3-yl)methanol derivatives have potential uses in agricultural chemistry. Research conducted at the State Key Laboratory Breeding Base of Green Pesticide and Agricultural Bioengineering has explored novel 1,2,4-oxadiazole derivatives for potential agrochemical applications . The widespread interest in these compounds spans both medicinal and agricultural fields, highlighting their versatility as bioactive molecules.
Comparative Analysis of Derivatives
Structural Variations
Various derivatives of (1,2,4-oxadiazol-3-yl)methanol with different substituents at the 5-position have been synthesized and characterized. The most common substituents include alkyl groups (ethyl, isopropyl) and cycloalkyl groups (cyclopropyl). These structural variations significantly influence the compounds' physicochemical properties and potential biological activities.
Property Comparisons
A comparative analysis of the available derivatives reveals interesting trends:
Property | (5-ethyl-1,2,4-oxadiazol-3-yl)methanol | (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol | Trend Analysis |
---|---|---|---|
Molecular Weight | 128.129 | 140.140 | Increases with size of substituent |
Boiling Point | 249.5°C | 292.2±42.0°C | Higher with cyclopropyl substituent |
Flash Point | 104.7°C | 130.5±27.9°C | Higher with cyclopropyl substituent |
LogP | 0.12430 | -1.05 | More hydrophilic with cyclopropyl group |
PSA | 59.15000 | 59.15000 | Consistent across derivatives |
The data shows that while the polar surface area (PSA) remains constant (59.15000) across different derivatives, indicating similar hydrogen-bonding capabilities, other properties vary significantly . The cyclopropyl derivative exhibits a higher boiling point and flash point but lower lipophilicity compared to the ethyl derivative, suggesting that the cyclopropyl ring introduces unique electronic effects despite having similar carbon content to the ethyl group .
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